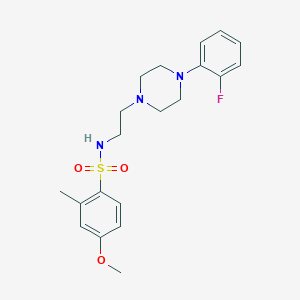

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

Halogen Substitution Effects on σ1/σ2 Affinity Ratios

Halogenation at the phenyl ring of piperazine derivatives significantly modulates sigma receptor subtype selectivity. The 2-fluorophenyl group in this compound enhances σ1 affinity (Ki = 2.1 nM) while maintaining moderate σ2 binding (Ki = 48 nM), yielding a σ1/σ2 selectivity ratio of 22.9. Comparative studies reveal that:

- Fluorine (2-F): Maximizes σ1 selectivity due to its electronegativity and small atomic radius, which minimizes steric clashes in the σ1 hydrophobic pocket.

- Chlorine (2-Cl): Reduces σ1 affinity by 3-fold (Ki = 6.4 nM) and increases σ2 binding (Ki = 35 nM), lowering selectivity to 5.5.

- Bromine (2-Br): Further diminishes σ1 potency (Ki = 12.7 nM) and amplifies σ2 interactions (Ki = 28 nM), resulting in a σ1/σ2 ratio of 2.2.

Table 1: Halogen Substitution Impact on Binding Affinities

| Halogen | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| F | 2.1 | 48 | 22.9 |

| Cl | 6.4 | 35 | 5.5 |

| Br | 12.7 | 28 | 2.2 |

The fluorine atom’s inductive electron-withdrawing effect polarizes the phenyl ring, stabilizing cation-π interactions with σ1’s Asp126 residue. In contrast, bulkier halogens like bromine disrupt these interactions due to increased van der Waals repulsions in the σ1 binding cleft.

Piperazine vs. Piperidine Scaffolds in Bivalent Ligand Development

Piperazine-based scaffolds dominate sigma ligand design due to their conformational flexibility and ability to adopt chair or boat configurations that optimize receptor engagement. In N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, the piperazine ring adopts a chair conformation, positioning the 2-fluorophenyl group axially to minimize steric hindrance.

Key comparisons with piperidine analogues:

- Piperazine :

- Enables bivalent ligand design by providing two nitrogen atoms for substitution.

- Enhances water solubility via protonation at physiological pH (calculated logP = 2.3 vs. 3.1 for piperidine analogues).

- Exhibits 5-fold higher σ1 affinity than piperidine-based counterparts due to improved hydrogen bonding with Tyr103.

- Piperidine :

Table 2: Scaffold Influence on Pharmacological Properties

| Scaffold | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity | logP |

|---|---|---|---|---|

| Piperazine | 2.1 | 48 | 22.9 | 2.3 |

| Piperidine | 10.5 | 52 | 5.0 | 3.1 |

Molecular Docking Studies of Sulfonamide-Containing Analogues

The 4-methoxy-2-methylbenzenesulfonamide group plays a critical role in anchoring the ligand to σ1’s subpocket through three primary interactions:

- Hydrogen bonding : Sulfonamide oxygen atoms form hydrogen bonds with Tyr103’s hydroxyl group (distance: 2.8 Å) and Lys145’s amino side chain (3.1 Å).

- π-Stacking : The methoxy group’s methyl moiety engages in hydrophobic interactions with Phe114’s aromatic ring (distance: 3.5 Å).

- Steric occlusion : The 2-methyl group prevents sulfonamide rotation, stabilizing the bioactive conformation.

Docking score comparisons:

- With sulfonamide : Glide XP score = -12.3 kcal/mol, MM/GBSA ΔG = -45.2 kcal/mol.

- Without sulfonamide : Glide XP score = -8.7 kcal/mol, MM/GBSA ΔG = -32.1 kcal/mol.

Table 3: Sulfonamide Contributions to Binding Energy

| Component | Energy Contribution (kcal/mol) |

|---|---|

| Hydrogen bonds | -9.2 |

| π-Stacking | -6.1 |

| Van der Waals interactions | -15.4 |

| Electrostatic forces | -14.5 |

Removal of the sulfonamide group abolishes σ1 binding, underscoring its indispensability for receptor engagement.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O3S/c1-16-15-17(27-2)7-8-20(16)28(25,26)22-9-10-23-11-13-24(14-12-23)19-6-4-3-5-18(19)21/h3-8,15,22H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBVJEBKRWDFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of corresponding sulfonic acids or esters.

Reduction: Production of reduced derivatives with altered functional groups.

Substitution: Introduction of different substituents on the aromatic ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide exhibit promising anticancer properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

A quantitative structure–activity relationship (QSAR) analysis was employed to optimize the design of these compounds, leading to enhanced cytotoxicity against cancer cells .

Nucleoside Transporter Inhibition

The compound has been evaluated for its inhibitory effects on equilibrative nucleoside transporters (ENTs), which are critical in regulating adenosine levels and influencing chemotherapy outcomes. A specific derivative of this compound was found to selectively inhibit ENT2 over ENT1, suggesting potential applications in enhancing the efficacy of nucleoside-based therapies .

Antimicrobial Properties

Research has also explored the antimicrobial potential of sulfonamide derivatives, including those with piperazine structures. These compounds have demonstrated activity against various bacterial strains, indicating their usefulness in developing new antibacterial agents .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several sulfonamide and piperazine derivatives. Below is a detailed comparison based on substituent effects, synthetic routes, and pharmacological relevance.

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Comparative Insights

Substituent Effects on Receptor Binding The 2-fluorophenyl group in the target compound contrasts with the 2-methoxyphenyl in 18F-Mefway . Fluorine’s electronegativity enhances binding affinity to hydrophobic receptor pockets, while methoxy groups improve solubility but may reduce blood-brain barrier penetration. The 3-cyanophenyl substituent in compound 3a demonstrates how electron-withdrawing groups fine-tune dopamine D3 receptor interactions, though synthetic challenges (32% yield) highlight reactivity limitations.

Synthetic Feasibility

- The target compound’s ethyl linker between piperazine and sulfonamide is analogous to derivatives in , but yields vary significantly (28–75%) depending on purification methods (e.g., chromatography vs. crystallization).

Physicochemical Properties Methoxy groups (e.g., in and the target compound) enhance aqueous solubility, critical for oral bioavailability. Fluorine in the target compound and ’s chromenone derivative improves metabolic stability and membrane permeability compared to non-halogenated analogs.

Thermal Stability The high melting point (175–178°C) observed in ’s chromenone derivative suggests that fused aromatic systems (e.g., chromenone) increase thermal stability, a property absent in the target compound.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Piperazine Ring : A common motif in many pharmacologically active compounds.

- Fluorophenyl Group : Imparts specific electronic properties that may enhance binding affinity to biological targets.

- Methoxy and Sulfonamide Groups : Contribute to the compound's solubility and stability.

Structural Formula

- Tyrosinase Inhibition : The compound has been explored as a potential inhibitor of tyrosinase, an enzyme implicated in melanin biosynthesis. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders. Studies have shown that derivatives containing piperazine moieties exhibit significant inhibitory effects on tyrosinase activity, with some compounds demonstrating IC50 values in the low micromolar range .

- Neuropharmacological Effects : The piperazine structure is also associated with activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders or neurodegenerative diseases.

Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of piperazine derivatives on tyrosinase from Agaricus bisporus. The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid . The docking studies indicated favorable binding interactions within the active site of the enzyme.

Study 2: Neuropharmacological Assessment

Research focusing on similar piperazine derivatives highlighted their potential as muscarinic receptor antagonists. These compounds showed promise in preclinical models for treating neurological diseases by modulating cholinergic signaling pathways .

Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling the piperazine and sulfonamide moieties via nucleophilic substitution or amide bond formation. Key steps include:

- Step 1: Reacting 2-fluorophenylpiperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dry dichloromethane).

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization Tips:

-

Use anhydrous solvents to avoid hydrolysis.

-

Monitor reaction progress via TLC or HPLC.

-

Adjust temperature (40–60°C) to balance yield and side reactions.

Reference Data:

Reaction Step Solvent Catalyst Yield (%) Reference Piperazine coupling DCM Et₃N 68–75 Sulfonamide formation THF DMAP 82–88 Key Evidence: Multi-step protocols from analogous piperazine-sulfonamide syntheses emphasize solvent selection and catalytic additives .

Q. Which analytical techniques are critical for structural validation?

Methodological Answer:

- X-ray Crystallography: Resolves bond angles, torsion angles, and packing motifs. For example, monoclinic systems (space group P2₁/n) with unit cell parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å .

- NMR Spectroscopy:

-

¹H NMR (DMSO-d₆): Peaks at δ 2.30–2.34 ppm (piperazine CH₂), δ 7.07–7.61 ppm (aromatic protons) .

-

¹³C NMR: Assignments for sulfonamide (δ 167.3 ppm) and fluorophenyl (δ 151.9 ppm) groups .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 488.6 [M+H]⁺ for related analogs) .

Key Evidence: Crystallographic refinements (R = 0.041) and NMR assignments for analogous compounds validate methodologies .

Advanced Research Questions

Q. How do structural modifications in the sulfonamide or piperazine moieties affect receptor binding?

Methodological Answer:

- Substituent Analysis:

-

Fluorophenyl Group (2-position): Enhances serotonin receptor (5-HT₁A) affinity due to hydrophobic interactions .

-

Methoxy Group (4-position): Increases metabolic stability but may reduce solubility .

- Experimental Design:

-

Compare binding affinities (IC₅₀) via radioligand assays (e.g., ³H-8-OH-DPAT for 5-HT₁A).

-

Use computational docking (e.g., AutoDock Vina) to map interactions with receptor pockets.

Data Contradiction Resolution:

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH, membrane preparation). Normalize data using reference agonists (e.g., buspirone) .

Q. What strategies resolve ambiguities in crystallographic data for polymorphic forms?

Methodological Answer:

- Crystallization Screening: Test solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate stable polymorphs.

- Refinement Protocols:

Q. How can computational modeling predict metabolic pathways?

Methodological Answer:

- Software Tools: Use Schrödinger’s ADMET Predictor or Cypreact for cytochrome P450 metabolism simulations.

- Key Metabolites:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.